Deschloro Amlodipine
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Overview
Description
Deschloro Amlodipine, with the chemical name 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, is an impurity standard of Amlodipine. Amlodipine is a well-known calcium channel blocker used to treat high blood pressure and angina by relaxing blood vessels . This compound is primarily used in research and pharmaceutical quality control.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Amlodipine involves multiple steps, starting with the preparation of the dihydropyridine ring. The key steps include:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonia to form the dihydropyridine ring.
Esterification: The resulting compound undergoes esterification to introduce the ethyl and methyl ester groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and esterification reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Deschloro Amlodipine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives .
Scientific Research Applications
Deschloro Amlodipine has several scientific research applications:
Mechanism of Action
Deschloro Amlodipine, like Amlodipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions into vascular smooth muscle cells and myocardial cells, leading to:
Vasodilation: Relaxation of blood vessels, reducing peripheral vascular resistance.
Decreased Blood Pressure: Lowering of blood pressure due to reduced vascular resistance.
Molecular Targets and Pathways: The primary molecular target is the L-type calcium channel on vascular smooth muscle cells. The inhibition of these channels prevents calcium-mediated contraction, leading to vasodilation .
Comparison with Similar Compounds
Amlodipine: The parent compound, used widely for hypertension and angina.
Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Felodipine: Similar to Amlodipine but with a different pharmacokinetic profile.
Uniqueness: Deschloro Amlodipine is unique due to its specific use as an impurity standard in quality control. It helps in the accurate quantification and validation of Amlodipine in pharmaceutical formulations .
Properties
CAS No. |
88150-52-1 |
---|---|
Molecular Formula |
C₂₀H₂₆N₂O₅ |
Molecular Weight |
374.43 |
Synonyms |
2-[(2-Aminoethoxy)methyl]-1,4-dihydro-6-methyl-4-phenyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester |
Origin of Product |
United States |
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